MTH1 (NUDT1) Enzyme Inhibition Potency: Direct Target Engagement Data
This compound demonstrates confirmed inhibitory activity against full-length human MutT Homolog 1 (MTH1/NUDT1) with an IC50 of 1.50 × 10³ nM (1.5 µM), measured in an enzymatic assay using recombinant protein expressed in E. coli Rosetta cells [1]. While this potency places it in the weak-to-moderate fragment-hit range, it provides a validated starting point for structure-activity relationship (SAR) optimization. For context, the potent reference MTH1 inhibitor TH287 (a different chemotype) achieves an IC50 of 0.8 nM [2]. However, among fragment-sized screening hits against MTH1, IC50 values spanning 6 to 79 µM have been reported, making this compound a mid-range fragment hit [3].
| Evidence Dimension | MTH1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.50 × 10³ nM (1.5 µM) |
| Comparator Or Baseline | TH287: IC50 = 0.8 nM (potent lead); Fragment hits from PDB 5NGR study: IC50 range 6–79 µM |
| Quantified Difference | ~1,875-fold weaker than TH287; ~4–52-fold more potent than weakest fragment hits reported |
| Conditions | Inhibition of full-length human MTH1 expressed in E. coli Rosetta cells (BindingDB/ChEMBL curated) |
Why This Matters
Validated MTH1 engagement provides a mechanistically defined anchor point for SAR optimization, distinguishing this compound from untested or inactive aminopyrimidine fragments that would waste screening resources.
- [1] BindingDB. BDBM50631856 (CHEMBL4938738). IC50: 1.50E+3 nM. Target: Oxidized purine nucleoside triphosphate hydrolase (Human). Astex Pharmaceuticals; ChEMBL. View Source
- [2] Gad, H. et al. MTH1 inhibition eradicates cancer by preventing sanitation of the dNTP pool. Nature 508, 215–221 (2014). TH287 IC50 = 0.8 nM. View Source
- [3] Rudling, A. et al. Fragment-Based Discovery and Optimization of Enzyme Inhibitors by Docking of Commercial Chemical Space. PDB 5NGR; five fragments inhibited MTH1 with IC50 6–79 µM. View Source
